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Audience: Researchers, scientists, and drug development professionals.

Abstract

Diacetylbis(N4-methylthiosemicarbazonato)copper(ll), or Cu(ll)ATSM, is a neutral, lipophilic
coordination complex with significant therapeutic and diagnostic potential. Its ability to cross the
blood-brain barrier and selectively accumulate in hypoxic tissues has made it a subject of
intense research for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and
as a Positron Emission Tomography (PET) imaging agent for hypoxia.[1][2] The mechanism of
action is multifaceted, involving the inhibition of ferroptosis, modulation of cellular copper
homeostasis, and interaction with key signaling pathways.[3][4] This document provides a
comprehensive overview of the core physicochemical properties of Cu(ll)ATSM, detailed
experimental protocols for its synthesis and characterization, and a visual representation of its
primary biological mechanisms.

Core Physicochemical Properties

The unique physicochemical characteristics of Cu(ll)ATSM underpin its biological activity. Its
low molecular weight, neutral charge, and high lipophilicity facilitate passive diffusion across
cellular membranes, including the blood-brain barrier.[2][5]

General and Structural Properties
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The fundamental identifiers and structural properties of Cu(ll)ATSM are summarized below.

Property Value Reference
Formal Name (SP-4-2)--copper [6]
Synonyms Cu-ATSM, Cull(atsm), Copper- 6]
ATSM
CAS Number 68341-09-3 [6]
Molecular Formula CsH14CuNeS:2 [6]
Molecular Weight 321.9 g/mol [6]
Appearance Crystalline solid [6]

Solubility and Lipophilicity

Cu(INDATSM is poorly soluble in aqueous solutions but shows good solubility in organic
solvents.[7][8] This high lipophilicity is crucial for its ability to permeate cell membranes.[2][9]

Solvent Solubility Reference
Water / Aqueous Buffers Insoluble [71[8]
DMSO 10 mg/mL [6]

DMF 2 mg/mL [6]
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL [6]

The octanol/water partition coefficient (log P) for the radiolabeled complex [64Cu]ATSM has
been determined to be high, confirming its lipophilic nature.[9]

Stability and Binding Affinity

Cu(ll)ATSM is a highly stable complex. The affinity of the ATSM ligand for copper is remarkably
high, with a dissociation constant (Kd) in the femtomolar range, indicating that the copper ion is
not readily released under normal physiological conditions.[4][7][8]
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Parameter Value | Observation Reference

Dissociation Constant (Kd) 7.7+2.02x107>M [51[7118]

Stable in human serum for at
Serum Stability least 12 hours at 37°C with [9]

>99% radiochemical purity.

- Thermally unstable; degrades
Thermal Stability toclavi [9]
upon autoclaving.

Remains stable and intact in
Stability vs. Biological the presence of high-affinity 7]

Chelators extracellular Cu(ll) binding
motifs like DAHK and NCtrl.

Redox and Spectroscopic Properties

The biological activity of Cu(I)ATSM is intrinsically linked to its redox potential. The complex is
believed to be reduced from Cu(ll) to Cu(l) within the reductive intracellular environment,
particularly under hypoxic conditions.[10][11] This reduction is a key step for its trapping
mechanism in hypoxic cells.[8]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.researchgate.net/figure/A-Structure-of-the-ATSM-CuII-complex-B-A-proposed-incorporation-of-the-ATSM-CuII_fig1_334526441
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681976/
https://pubs.acs.org/doi/10.1021/acsomega.9b01748
https://irjnm.tums.ac.ir/article_561_49fd0522c3d88914ca5ddd08656606e4.pdf
https://irjnm.tums.ac.ir/article_561_49fd0522c3d88914ca5ddd08656606e4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6681976/
https://pubs.acs.org/doi/10.1021/acsomega.9b01748
https://pmc.ncbi.nlm.nih.gov/articles/PMC8080296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7067520/
https://pubs.acs.org/doi/10.1021/acsomega.9b01748
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value | Observation

Reference

Redox Mechanism

Reduced from Cu(ll) to Cu(l)
by cellular reductants like
NADH and NADPH. This
reduction is more pronounced
in cancer cells and under

hypoxia.

[10][11]

Reaction with Thiols

Reacts readily with biological
thiols such as dithiothreitol
(DTT) and cysteamine in the

absence of oxygen.

[12]

UV-vis Amax (in DMSO)

310 nm, 355 nm (shoulder),
476 nm, 525 nm (shoulder)

[7](8]

UV-vis Amax (in 30% DMSO /
Buffer)

461 nm (blue shift from 475 nm
in pure DMSO)

[7](8]

Electron Paramagnetic
Resonance (EPR)

Exhibits a Type 1 Cu(ll)
spectrum, indicative of a
deviation from a perfect square

planar 2N2S coordination.

[13]

Experimental Protocols
Synthesis of ATSM Ligand

This protocol describes the synthesis of the metal-free ligand, diacetyl-bis(N4-

methylthiosemicarbazone).

 Dissolution: Dissolve 4-Methyl-3-thiosemicarbazide (1.2 g, 11.4 mmol) in ethanol (50 mL)

with constant heating and stirring.[7][8]

» Addition of Diacetyl: Add an ethanolic solution of diacetyl (2,3-butanedione) (0.5 mL, 5.7

mmol) dropwise to the solution.[7][8]

» Catalysis: Add 5-6 drops of glacial acetic acid to the reaction mixture.[7][8]
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o Reflux: Reflux the mixture at 60—70 °C for 4 hours. A white precipitate will form.[7][8]

» Precipitation: Cool the reaction flask and keep it at 4 °C overnight to ensure complete
precipitation of the white ATSM ligand.[7][8]

o Characterization: The product can be characterized by *H NMR and Electrospray lonization
Mass Spectrometry (ESI-MS). Expected ESI-MS (+): m/z 260.4.[7][8]

Synthesis of Cu(ll)ATSM Complex

This protocol outlines the chelation of copper(ll) by the ATSM ligand.

Ligand Dissolution: Dissolve the synthesized ATSM ligand (0.1 g, 0.38 mmol) in ethanol.[7][8]

o Copper Addition: Add an ethanolic solution of copper(ll) acetate (0.0768 g, 0.38 mmol)
dropwise. The solution color will change from turbid white to brown-red.[7][8]

o Reflux: Reflux the reaction mixture at 60—70 °C for 3—4 hours.[7][8]
o Cooling: Allow the mixture to reflux overnight at room temperature.[7][8]

o Characterization: The final complex can be characterized by UV-vis spectroscopy and ESI-
MS. Expected ESI-MS (+): m/z 322.[7][8]

Quality Control by High-Performance Liquid
Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized complex.
o System: Areverse-phase column (e.g., C18) is typically used.[9]

» Mobile Phase: A mixture of water and acetonitrile (e.g., 1:1 ratio) can be used as the eluent.

[9]

o Detection: UV detection at a relevant wavelength (e.g., 477 nm) and/or gamma detection for
radiolabeled versions.[9][10]
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e Analysis: The lipophilic Cu(I)ATSM complex will have a longer retention time (e.g., ~6.2
minutes) compared to the free, hydrophilic Cu2* ion (e.g., ~2.0 minutes). Purity should be
>98%.[9][14]

Determination of Dissociation Constant (Kd) via UV-vis
Titration

This method is used to quantify the binding affinity between the ATSM ligand and Cu(ll).

e Preparation: Prepare a 0.5 mM solution of the ATSM ligand in DMSO in a 1 mm optical path
length cell.[7][8]

 Titration: Add small aliquots (e.g., 3 pL) of a Cu(ll) stock solution sequentially to the ligand
solution.[7][8]

e Measurement: Record the UV-vis absorption spectrum after each addition, monitoring the
changes in the characteristic d-d bands (e.g., 476 nm).[7][8]

o Calculation: Plot the change in absorbance against the Cu(ll) concentration. Fit the data to a
1:1 ligand-to-metal binding isotherm to calculate the dissociation constant, Kd.[8]

Biological Mechanisms and Signaling Pathways

The therapeutic effects of Cu(Il)ATSM are attributed to several biological mechanisms. Its
ability to be reduced intracellularly is central to its use in hypoxia imaging, while its antioxidant
properties contribute to its neuroprotective effects.

Cellular Uptake and Hypoxic Trapping

Cu(IDATSM is thought to enter cells via passive diffusion due to its lipophilicity. Once inside the
highly reductive environment of a hypoxic cell, Cu(ll) is reduced to Cu(l). This change in
oxidation state leads to the dissociation of the Cu(l) ion from the ATSM ligand, trapping the
copper inside the cell.[5][8] While some studies have proposed the involvement of the copper
transporter Ctrl, others suggest that Cu(ll)ATSM does not significantly interact with proteins of
the cellular copper cycle.[7][8][10]
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Caption: Proposed mechanism for cellular uptake and hypoxic trapping of Cu(ll)ATSM.

Inhibition of Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid
peroxidation. Cu(ll)ATSM is a potent inhibitor of ferroptosis, with an efficacy approaching that of
reference compounds like liproxstatin-1.[4] It is believed to act as a radical-trapping antioxidant,
directly scavenging lipid radicals to halt the chain reaction of lipid peroxidation.[4]
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Caption: Mechanism of ferroptosis inhibition by Cu(ll)ATSM via radical trapping.

Modulation of ABC Transporter Signaling

Studies have shown that Cu(Il)ATSM can stimulate the activity of ATP-binding cassette (ABC)
transporters, such as P-glycoprotein (Mrp2/P-gp), in renal tubules. This effect is mediated
through a complex signaling pathway involving the endothelin B (ETB) receptor, Protein Kinase
C alpha (PKCa), and the PI3BK/mTOR pathway, ultimately leading to increased transporter
expression and function.[15]
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Caption: Signaling pathway for Cu(I)ATSM-induced activation of ABC transporters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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